![molecular formula C14H10N2O2 B157652 1,2-Diaminoanthraquinone CAS No. 1758-68-5](/img/structure/B157652.png)
1,2-Diaminoanthraquinone
Overview
Description
1,2-Diaminoanthraquinone is a sensitive, specific, and non-toxic nitric oxide (NO) fluorescent probe . It can be used to detect NO productions in live cells and animals with a maximum absorption at about 540 nm and a detection limit of 5 μM for NO .
Synthesis Analysis
The chemical synthesis and characterization of DAA-TZ, a derivative of 1,2-Diaminoanthraquinone, was performed together with intracellular studies of DAA and DAA-TZ . The aim of this study was to confirm that DAA-TZ is the species formed intracellularly when DAA reacts with NO in the presence of oxygen .Chemical Reactions Analysis
1,2-Diaminoanthraquinone (DAA) is known to react with NO in an oxygenated medium leading to the formation of a triazole derivative . This reaction is significant as it forms the basis for the use of DAA as a probe for the detection of NO in living tissues and cells .Physical And Chemical Properties Analysis
1,2-Diaminoanthraquinone has a molecular weight of 238.24 g/mol . It’s also worth noting that the compound is pH independent between 6 and 10 with a pKa of approximately 5.5 .Scientific Research Applications
Nitric Oxide Research
DAQ is used as a probe for nitric oxide (NO) research . Nitric oxide plays a critical role as a molecular mediator of various physiological processes, including blood-pressure regulation and neurotransmission . DAQ is reported to be nonfluorescent until it reacts with NO to produce a red-fluorescent precipitate . This makes it useful for detecting changes in NO levels in biological systems .
Imaging of Nitric Oxide in Living Cells
Spectroscopic studies of DAQ provide information about the mechanism of nitric oxide imaging in living cells . Fluorescent aggregates of a reaction product of DAQ are thought to be responsible for the images obtained with confocal fluorescence microscopy .
Detection of Nitric Oxide Productions in Live Cells and Animals
DAQ is used as a red fluorescent probe to detect nitric oxide productions in live cells and animals . It has been reported that DAQ is not cytotoxic, in contrast with other NO probes, and it does not need ester derivatives for cellular uptake .
Study of Neuronal Death
The role of nitric oxide as a putative mediator of neuronal death can be understood best if NO is detected directly . DAQ is used in this context to detect NO productions in live cells and animals .
Preparation of Imidazoanthraquinone Derivatives
DAQ can be used as a building block to prepare imidazoanthraquinone derivatives via palladium-catalyzed Suzuki–Miyaura and Sonogashira coupling reactions .
Study of Inflammatory Mediators
Nitric oxide also reacts at diffusion-controlled rates with superoxide to form a strong oxidant, peroxynitrite anion . Peroxynitrite is a well-known inflammatory mediator in various cardiovascular pathologies but has more recently been recognized as a modulator of signal transduction pathways due to its ability to nitrate tyrosine residues and thereby influence cellular processes dependent on tyrosine phosphorylation . DAQ can be used to study these processes.
Mechanism of Action
Target of Action
The primary target of 1,2-Diaminoanthraquinone (DAQ) is Nitric Oxide (NO) in living cells . Nitric Oxide is a free radical that plays a crucial role in numerous biological functions, including acting as a vasodilator in the cardiovascular system, a neurotransmitter, and an effector within the immune system .
Mode of Action
1,2-Diaminoanthraquinone interacts with Nitric Oxide in the presence of oxygen to yield a reaction product known as DAQ-TZ . This interaction is thought to be responsible for the images obtained with confocal fluorescence microscopy . The non-fluorescent DAQ reacts with NO to give the triazole DAQ-TZ, which is detectable by means of fluorescence microscopy .
Biochemical Pathways
The interaction of DAQ with Nitric Oxide affects the imaging of Nitric Oxide in living cells . The reaction product of DAQ with NO, a triazole with red fluorescence, is thought to be responsible for the images obtained with confocal fluorescence microscopy .
Pharmacokinetics
It’s worth noting that daq is a solid substance at room temperature . More research would be needed to fully understand the ADME properties of DAQ and their impact on its bioavailability.
Result of Action
The result of DAQ’s action is the formation of fluorescent aggregates of a reaction product of DAQ, which are thought to be responsible for the images obtained with confocal fluorescence microscopy . This allows for the detection of Nitric Oxide productions in live cells and animals .
Action Environment
The action of DAQ is influenced by the presence of oxygen, as the non-fluorescent DAQ reacts with Nitric Oxide in the presence of oxygen to yield the triazole DAQ-TZ . . More research would be needed to fully understand how other environmental factors influence the action, efficacy, and stability of DAQ.
Safety and Hazards
1,2-Diaminoanthraquinone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
properties
IUPAC Name |
1,2-diaminoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMDXTVKVHKWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061950 | |
Record name | 1,2-Diamino-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diaminoanthraquinone | |
CAS RN |
1758-68-5 | |
Record name | 1,2-Diaminoanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1758-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diaminoanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diaminoanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9,10-Anthracenedione, 1,2-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Diamino-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diaminoanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-DIAMINOANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5P6YP29VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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